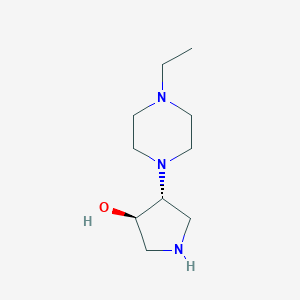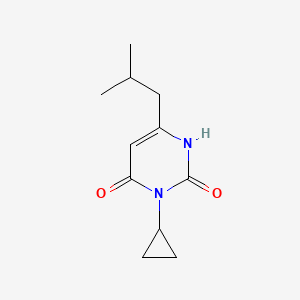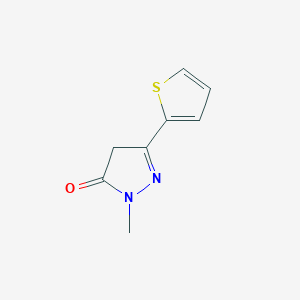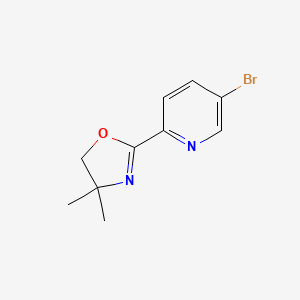
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a similar precursor. The trifluoromethyl, chloromethyl, and nitrile groups could be introduced through various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating chloromethyl group. The nitrile group could also participate in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could impart some degree of polarity to the molecule, potentially affecting its solubility and boiling/melting points .Applications De Recherche Scientifique
Synthesis and Characterization of Complexes
- The compound has been utilized in the synthesis of novel metal complexes, demonstrating its potential in forming coordination polymers with metal ions. This application suggests its utility in creating materials with specific magnetic, electronic, or catalytic properties. For example, research has shown the formation of dinuclear complexes and coordination polymers involving pyrazolyl derivatives, which could be relevant to the synthesis pathways or reactivity of the compound (Gago et al., 2012).
Antioxidant and Antimicrobial Applications
- Derivatives similar to the compound have been explored for their antioxidant and antimicrobial activities, indicating the potential of such molecules in pharmaceutical and biochemical research. Studies have demonstrated the efficacy of pyrazolyl derivatives in inhibiting oxidative stress and combating microbial growth (Bonacorso et al., 2015).
Synthesis of Heterocycles
- Research has also focused on the synthesis of heterocyclic compounds incorporating pyrazole moieties, highlighting the compound's role in constructing complex molecular architectures with potential applications in drug development and material science. These studies reveal methods to create a variety of heterocycles, potentially offering pathways to synthesize new compounds with diverse biological or physical properties (El‐Mekabaty, 2015).
Optical and Electronic Properties
- The investigation into the optical and electronic properties of pyrazole derivatives suggests that the compound could contribute to the development of materials for optoelectronic applications. These studies examine how substituents on the pyrazole ring influence the absorption and emission spectra, potentially guiding the design of new compounds for sensors, organic light-emitting diodes (OLEDs), or photovoltaic devices (Jiang et al., 2012).
Coordination Chemistry and Material Science
- The ability to form coordination complexes with various metals indicates the compound's significance in coordination chemistry and material science, particularly in synthesizing metal-organic frameworks (MOFs) or catalytic systems. Such applications can lead to advancements in gas storage, separation technologies, and heterogeneous catalysis (Dias & Kulkarni, 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target carbon-centered radical intermediates .
Mode of Action
It is suggested that similar compounds are capable of nucleophilic cyanodifluoromethylating of aldehydes, n-tosylimines, n-alkylimines, and enamines under basic or acidic conditions .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
Similar compounds have been known to play a significant role in the synthesis of organofluorine compounds for pharmaceutical and agrochemical chemistry .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(chloromethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3/c8-3-5-4-14(2-1-12)13-6(5)7(9,10)11/h4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHODXQIUTWKOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3R)-pyrrolidin-3-yloxy]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1482556.png)

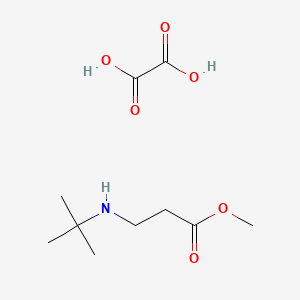
![2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B1482560.png)

![tert-Butyl 3-[(2,6-difluorobenzyl)oxy]-1-azetidinecarboxylate](/img/structure/B1482562.png)

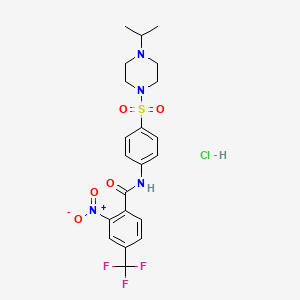
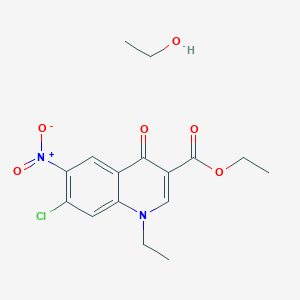
![Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile](/img/structure/B1482569.png)
